molecular formula C17H13BrN2OS B11371799 4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11371799
M. Wt: 373.3 g/mol
InChI Key: XAMVELUFDSACNG-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a benzamide group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation: The final step involves the formation of the benzamide group through the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide moiety, resulting in amines or alcohols.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution of the bromine atom can produce a wide range of substituted benzamides.

Scientific Research Applications

4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the benzamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-phenylthiazol-2-yl)benzamide
  • 4-bromo-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the specific positioning of the phenyl and thiazole groups, which can significantly influence its biological activity and chemical reactivity. The presence of the bromine atom also allows for further functionalization through substitution reactions, providing a versatile scaffold for the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C17H13BrN2OS

Molecular Weight

373.3 g/mol

IUPAC Name

4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)16(21)19-10-15-11-22-17(20-15)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,21)

InChI Key

XAMVELUFDSACNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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